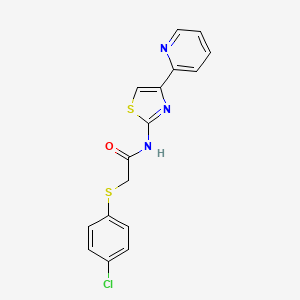
2-((4-chlorophenyl)thio)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide
Overview
Description
Novel activator of the antioxidant defense response, inducing heme oxygenase-1 and protecting human iPSC-derived cardiomyocytes from oxidative stress
CP-312 is an activator of the antioxidant defense response. It acts by inducing heme oxygenase-1 and protecting human iPSC-derived cardiomyocytes from oxidative stress.
Mechanism of Action
Target of Action
The primary target of CP-312 is Heme Oxygenase-1 (HO-1) . HO-1 is a crucial enzyme in the antioxidant response network and has been strongly correlated with the protection of cardiomyocytes from oxidative stress .
Mode of Action
CP-312 interacts with its target, HO-1, by inducing its robust upregulation . This interaction leads to the activation of the antioxidant defense response, which is essential for protecting cardiomyocytes from oxidative stress .
Biochemical Pathways
The key biochemical pathway affected by CP-312 is the antioxidant response network . The compound’s interaction with HO-1 leads to the upregulation of this enzyme, which in turn activates the antioxidant defense response. This response is crucial for protecting cardiomyocytes from oxidative stress, a common cause of damage to these cells .
Pharmacokinetics
The compound’s ability to protect human-induced pluripotent stem cell cardiomyocytes (hipsc-cms) from oxidative stress suggests that it has favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The primary result of CP-312’s action is the protection of hiPSC-CMs from oxidative stress . By inducing the upregulation of HO-1 and activating the antioxidant defense response, CP-312 helps to shield these cells from the damaging effects of oxidative stress .
Action Environment
Therefore, the action of CP-312 may be particularly beneficial in such environments by enhancing the survival of stem cells post-transplantation .
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3OS2/c17-11-4-6-12(7-5-11)22-10-15(21)20-16-19-14(9-23-16)13-3-1-2-8-18-13/h1-9H,10H2,(H,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAWIOCMUARENDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CSC(=N2)NC(=O)CSC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















